3-Chloroisoquinolin-6-ol

描述

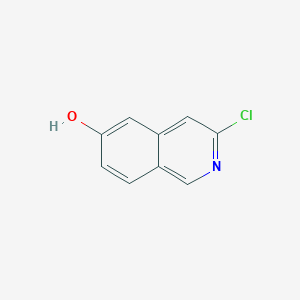

3-Chloroisoquinolin-6-ol is a heterocyclic organic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 6-position of the isoquinoline ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinolin-6-ol can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as silver nitrate. This reaction proceeds through a continuous process of cyclization, oxidation, and elimination driven by aromatization .

Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction is carried out under acidic conditions, leading to the formation of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are crucial for efficient production .

化学反应分析

Types of Reactions

3-Chloroisoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

Oxidation: Quinones.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学研究应用

Chemical Properties and Structure

3-Chloroisoquinolin-6-ol has the molecular formula and features a chlorine atom at the 3-position and a hydroxyl group at the 6-position of the isoquinoline ring. This unique structure contributes to its diverse biological activities and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies have shown that derivatives of this compound can achieve submicromolar activity against clinical isolates of methicillin-resistant bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Properties : The compound has been investigated for its anticancer effects. It interacts with cellular targets to induce apoptosis in cancer cells. In vitro studies have reported IC50 values ranging from 5 to 10 µM across various cancer cell lines, indicating its effectiveness in inhibiting cancer cell proliferation .

2. Biological Research

- Mechanism of Action : The mechanism involves inhibition of key enzymes by binding to their active sites and interaction with DNA, leading to potential anticancer effects. This dual action enhances its profile as a therapeutic agent.

3. Material Science

- Electronic and Optical Applications : The compound is utilized in synthesizing materials that exhibit specific electronic and optical properties. Its heterocyclic nature allows for the development of novel materials with applications in sensors and electronic devices.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These results highlight the compound's potential in treating bacterial infections.

Anticancer Activity

In a detailed investigation into its anticancer properties, researchers found that this compound significantly reduced cell viability across different cancer types. The results demonstrated a marked decrease in cell proliferation, supporting its candidacy for further drug development aimed at cancer treatment .

作用机制

The mechanism of action of 3-Chloroisoquinolin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

3-Chloroisoquinolin-5-ol: Similar structure but with the hydroxyl group at the 5-position.

Isoquinoline: The parent compound without the chlorine and hydroxyl substituents.

6-Hydroxyisoquinoline: Lacks the chlorine atom at the 3-position

Uniqueness

3-Chloroisoquinolin-6-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various applications in research and industry .

生物活性

3-Chloroisoquinolin-6-ol is a heterocyclic organic compound with the molecular formula C9H6ClNO. It features a chlorine atom at the 3-position and a hydroxyl group at the 6-position of the isoquinoline ring. This unique substitution pattern makes it a subject of interest in various biological and medicinal research fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth. The compound's mechanism of action may involve enzyme inhibition and interaction with bacterial cell membranes, leading to cell death or growth inhibition.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization, which are critical pathways in cancer cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study reported the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating its potential as a lead compound for further drug development .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking their function.

- DNA Interaction : It may interact with DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : By generating ROS, it can trigger apoptotic pathways in malignant cells.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is informative:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloroisoquinolin-5-ol | Hydroxyl group at the 5-position | Antimicrobial, less studied |

| Isoquinoline | Base structure without substitutions | Limited biological activity |

| 6-Hydroxyisoquinoline | Lacks chlorine substitution | Moderate antimicrobial activity |

The specific positioning of the chlorine and hydroxyl groups in this compound enhances its biological activity compared to its analogs.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its lipophilicity and water solubility. Studies suggest that these physicochemical properties significantly affect its bioavailability and therapeutic potential. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) are necessary to optimize its use in clinical settings .

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Chloroisoquinolin-6-ol, and how should conflicting spectral data be addressed?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) and mass spectrometry to confirm molecular structure. For NMR, compare chemical shifts of the isoquinoline core and hydroxyl/chlorine substituents with literature analogs. If contradictions arise (e.g., unexpected splitting patterns), cross-validate with 2D-COSY or HSQC to resolve spatial ambiguities . For mass spectrometry, ensure ionization conditions (e.g., ESI vs. EI) align with the compound’s stability. Discrepancies in fragmentation patterns may require recalibration with reference standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines for chlorinated aromatic compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing to limit inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

- Exposure Limits : Adhere to PAC-3 (140 mg/m³) for emergency exposure thresholds .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times with certified standards.

- Elemental Analysis : Confirm %C, %H, %N, and %Cl align with theoretical values (C₉H₆ClNO: C 58.24%, H 3.26%, Cl 19.13%) .

- Melting Point : Consistency within 1–2°C of literature values (if available) indicates purity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Variable Selection : Test palladium/copper catalysts (e.g., Pd(PPh₃)₄ vs. CuI) under varying temperatures (25–80°C) and solvents (DMF vs. THF).

- Control Groups : Include non-chlorinated isoquinolin-6-ol analogs to isolate the chlorine substituent’s electronic effects.

- Kinetic Analysis : Monitor reaction progress via GC-MS at 30-minute intervals to determine rate constants .

Q. What strategies resolve contradictions in biological activity data for this compound across cell-based assays?

- Methodological Answer :

- Assay Replication : Repeat experiments in triplicate across independent labs to rule out technical variability.

- Dose-Response Curves : Test a wide concentration range (nM to mM) to identify non-linear effects or cytotoxicity thresholds.

- Mechanistic Probes : Use Western blotting or qPCR to validate downstream targets (e.g., kinase inhibition) and confirm on-target effects .

Q. How can mixed-methods research frameworks enhance the study of this compound’s physicochemical properties?

- Methodological Answer :

- Triangulation : Combine quantitative data (e.g., solubility measurements, logP) with qualitative observations (e.g., crystallization behavior under microscopy).

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental reactivity .

属性

IUPAC Name |

3-chloroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPQRQFIFJTENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-53-5 | |

| Record name | 3-Chloro-6-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。